

TP0586532 formulation and solubility for laboratory use

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Compound of Interest

Compound Name: TP0586532

Cat. No.: B10828056

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Application Notes and Protocols for TP0586532

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the formulation, solubility, and laboratory use of **TP0586532**, a potent and selective non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] **TP0586532** is an experimental antibiotic effective against Gram-negative bacteria, including carbapenem-resistant strains of *Klebsiella pneumoniae*. [2][3][4]

Overview and Mechanism of Action

TP0586532 inhibits LpxC, a crucial enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2] By inhibiting LpxC, **TP0586532** disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity.[5][6] This mechanism also potentiates the activity of other antibiotics by increasing membrane permeability and reduces the release of lipopolysaccharide (LPS), a major endotoxin.[4][5][6][7][8]

Diagram 1. Mechanism of action of **TP0586532**.

Physicochemical Properties

Property	Value
Molecular Formula	C ₂₆ H ₂₈ N ₄ O ₄
Molecular Weight	460.534 g/mol [1][2]
CAS Number	2427584-96-9[2]
Appearance	Solid[1]

Solubility Data

TP0586532 exhibits limited solubility in aqueous media and requires organic solvents or specific formulations for dissolution.

In Vitro Solubility

Solvent	Concentration
DMSO	50 mg/mL (108.57 mM)[3]

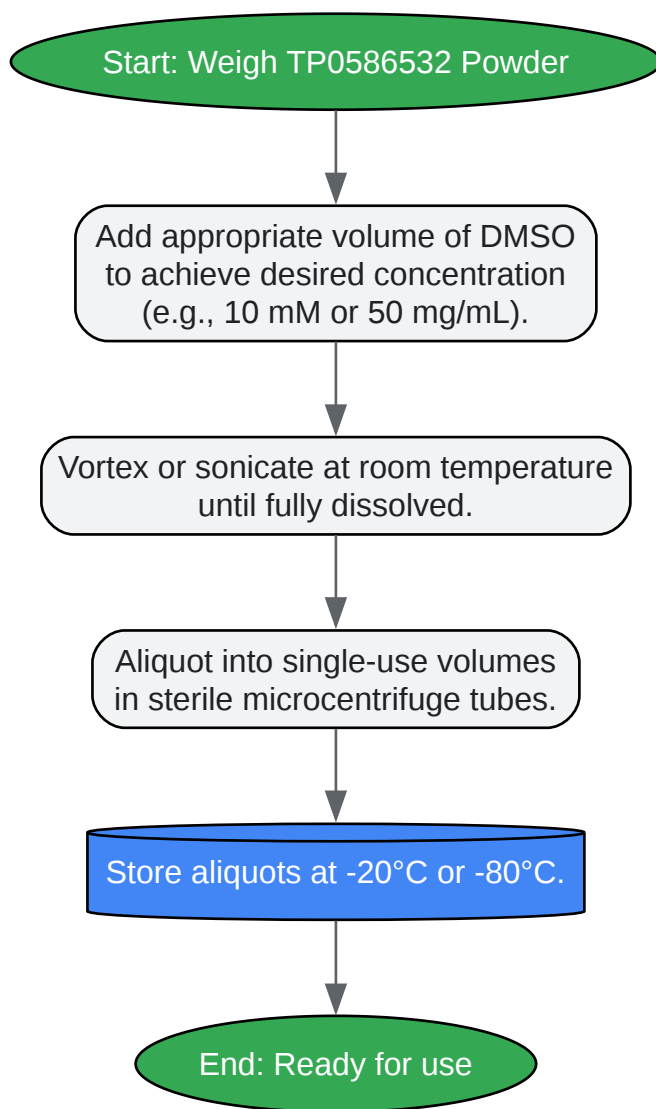
In Vivo Formulations

For animal studies, **TP0586532** can be prepared in the following vehicle formulations. It is crucial to add the co-solvents sequentially as described.

Formulation Components	Achievable Concentration
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.5 mg/mL (5.43 mM)[3][9]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (4.52 mM)[3][9]
10% DMSO + 90% Corn Oil	≥ 2.08 mg/mL (4.52 mM)[3][9]

Experimental Protocols

Preparation of Stock Solutions



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Diagram 2. Workflow for preparing a **TP0586532** stock solution.

Materials:

- **TP0586532** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer and/or sonicator

Protocol:

- Weigh the required amount of **TP0586532** powder in a sterile tube.
- Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 217.15 μ L of DMSO per 1 mg of **TP0586532**).
- Vortex the solution vigorously. If precipitation occurs, gentle heating or sonication can aid dissolution.[\[9\]](#)
- Once a clear solution is obtained, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[\[3\]](#)[\[9\]](#)
- Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[9\]](#)

Preparation of In Vivo Formulations

Important: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[\[9\]](#) The following protocols are based on preparing a 1 mL final volume.

Formulation 1: PEG300 and Tween-80 based

Materials:

- **TP0586532** DMSO stock solution (e.g., 25 mg/mL)
- PEG300
- Tween-80
- Saline (0.9% NaCl in sterile water)

Protocol:

- To 400 μ L of PEG300, add 100 μ L of a 25 mg/mL **TP0586532** stock solution in DMSO. Mix until the solution is clear.[\[3\]](#)
- Add 50 μ L of Tween-80 to the mixture and mix thoroughly.[\[3\]](#)

- Add 450 µL of saline to reach a final volume of 1 mL and mix until a clear solution is formed.
[3]

Formulation 2: SBE-β-CD based

Materials:

- **TP0586532** DMSO stock solution (e.g., 20.8 mg/mL)
- 20% (w/v) Captisol® (SBE-β-CD) in Saline

Protocol:

- Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of saline.[3]
- To 900 µL of the 20% SBE-β-CD solution, add 100 µL of a 20.8 mg/mL **TP0586532** stock solution in DMSO.[3][9]
- Mix thoroughly until a clear solution is achieved.

Formulation 3: Corn Oil based

Materials:

- **TP0586532** DMSO stock solution (e.g., 20.8 mg/mL)
- Corn oil

Protocol:

- To 900 µL of corn oil, add 100 µL of a 20.8 mg/mL **TP0586532** stock solution in DMSO.[3][9]
- Mix thoroughly to ensure a homogenous suspension.

Storage and Stability

Proper storage is critical to maintain the activity of **TP0586532**.

Form	Storage Temperature	Stability
Powder	-20°C	3 years[3]
4°C	2 years[3]	
In Solvent (DMSO)	-80°C	6 months[3][9]
-20°C	1 month[3][9]	

Note: Avoid repeated freeze-thaw cycles of stock solutions.[9] For cell culture applications, the final DMSO concentration should be kept low (typically below 0.1%) to avoid cellular toxicity. [10]

Application in Combination Studies

TP0586532 has been shown to have synergistic or additive effects when combined with other antibiotics, such as meropenem, against carbapenem-resistant Enterobacteriaceae.[5][6] This potentiation is attributed to the increased permeability of the outer bacterial membrane caused by **TP0586532**. [5][6] Researchers designing in vitro or in vivo combination studies can utilize the formulation protocols described herein. Checkerboard assays and time-kill assays are suitable methods for evaluating synergy.[5][6]

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